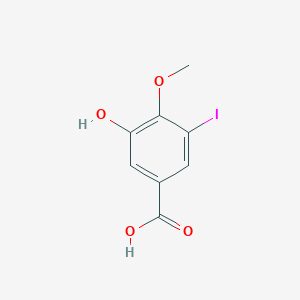

3-Hydroxy-5-iodo-4-methoxybenzoic acid

Description

Properties

CAS No. |

80547-64-4 |

|---|---|

Molecular Formula |

C8H7IO4 |

Molecular Weight |

294.04 g/mol |

IUPAC Name |

3-hydroxy-5-iodo-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H7IO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) |

InChI Key |

YXNCCNCDWFYWFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from 3-Hydroxy-4-methoxybenzoic Acid

A common precursor is 3-Hydroxy-4-methoxybenzoic acid , which can be prepared by hydroxylation and methoxylation of benzoic acid derivatives:

- Reaction of isovanillin with sodium hydroxide and potassium hydroxide in water at 160 ºC for 20 minutes yields 3-Hydroxy-4-methoxybenzoic acid with 98% yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydroxylation & Methoxylation | NaOH, KOH, H2O, 160 ºC, 20 min | 98% | From isovanillin precursor |

Selective Iodination at the 5-Position

Selective iodination is achieved using iodine-based reagents under acidic or aqueous conditions:

- Iodine monochloride (ICl) in 10% sulfuric acid aqueous solution at 0 ºC to 80 ºC overnight can iodinate hydroxybenzoic acid derivatives with high yield (93%).

- The reaction mixture is filtered, washed with sodium bisulfite and water to isolate the iodinated product.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Iodination | Iodine monochloride, 10% H2SO4, 0 ºC to 80 ºC, overnight | 93% | High regioselectivity for 5-position |

This method is adapted for iodination of 3-Hydroxy-4-methoxybenzoic acid to yield 3-Hydroxy-5-iodo-4-methoxybenzoic acid.

Alternative Halogenation Methods

- Use of oxidizing iodinating agents such as sodium iodate (NaIO3), sodium periodate (NaIO4), potassium iodate (KIO3), or potassium periodate (KIO4) can facilitate regioselective iodination in the presence of an oxidizing environment.

- These reagents allow direct iodination of benzoic acid derivatives with high regioselectivity and purity (>98%) without requiring extensive purification.

- The reaction is typically performed in an organic solvent with controlled pH (neutral to slightly acidic) and temperature, followed by extraction and isolation.

Detailed Reaction Conditions and Yields

Purification and Characterization

- The iodinated product is typically isolated by filtration after precipitation.

- Washing with sodium bisulfite removes excess iodine species.

- Further washing with water ensures removal of inorganic salts.

- Purity is confirmed by NMR spectroscopy and high-performance liquid chromatography (HPLC).

- Melting point determination (207-208 ºC) confirms product identity.

Summary of Key Research Findings

- The iodination of hydroxy-methoxybenzoic acid derivatives is highly regioselective when using iodine monochloride or oxidizing iodinating agents.

- Reaction conditions such as temperature, acid concentration, and reaction time critically influence yield and selectivity.

- The use of oxidizing iodinating agents allows for high purity products without complex purification steps.

- Starting from 3-Hydroxy-4-methoxybenzoic acid, which can be efficiently synthesized from isovanillin, provides a practical route to the target compound.

- The overall synthetic approach is scalable and suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols, amines, or cyanides can be used under appropriate conditions to replace the iodine atom.

Major Products

Oxidation: Formation of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

Reduction: Formation of 3-Hydroxy-4-methoxybenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The positions and types of substituents significantly influence chemical reactivity, solubility, and biological activity. Key comparisons include:

Key Observations :

- Nitro vs. Iodo : The nitro group in 4-hydroxy-3-methoxy-5-nitrobenzoic acid is strongly electron-withdrawing, increasing acidity compared to the iodine-substituted compound, which has weaker electron-withdrawing effects .

- Methoxy Position : Methoxy groups at position 4 (target compound) versus 3 (4-hydroxy-3-methoxy-5-nitrobenzoic acid) alter steric and electronic effects, influencing reactivity in synthesis .

Biological Activity

3-Hydroxy-5-iodo-4-methoxybenzoic acid (C8H7IO4) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and various applications, supported by empirical data and case studies.

- Molecular Formula : C8H7IO4

- Molecular Weight : 278.04 g/mol

- IUPAC Name : this compound

- CAS Number : 54246-07-0

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Effects

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound's iodine substitution enhances its reactivity, potentially allowing it to interact with cellular targets involved in tumor growth.

3. Enzyme Interaction

The compound has been studied for its interaction with specific enzymes like thiopurine S-methyltransferase (TPMT), which plays a crucial role in drug metabolism. Inhibition of this enzyme could alter the pharmacokinetics of thiopurine drugs, which are used in cancer therapy and autoimmune diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cellular Targets : It may bind to enzymes or receptors, influencing pathways related to cell signaling and gene expression.

- Reactive Oxygen Species (ROS) : The compound might induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Synthesis and Production

The synthesis of this compound typically involves the iodination of vanillin through electrophilic aromatic substitution. The process includes:

- Reagents : Iodine and an oxidizing agent (e.g., sodium iodate).

- Conditions : Reaction at room temperature to 50°C in acetic acid.

- Duration : Several hours to overnight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.